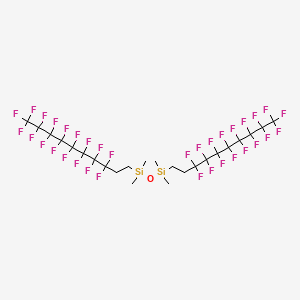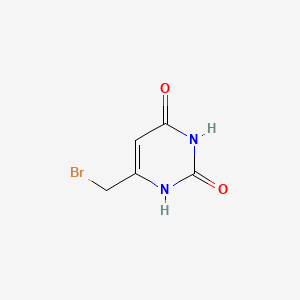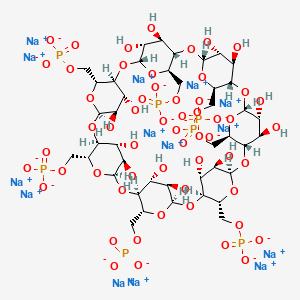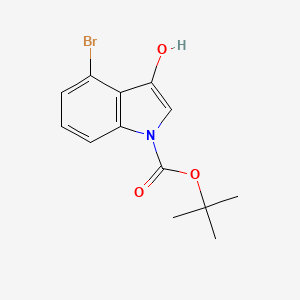
tert-Butyl-4-brom-3-hydroxy-1H-indol-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is an indole derivative that has garnered significant attention in the field of organic chemistry. Indole derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and natural products.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Wirkmechanismus
Target of Action
Tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound that has been identified as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets and induce a range of cellular responses .
Biochemical Pathways
Indole derivatives are significant in cell biology and play a crucial role in various biochemical pathways . They are involved in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves several steps starting from commercially available 4-bromo-1H-indole. One common synthetic route includes the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to yield a formylated intermediate. This intermediate is then converted to its N-Boc derivative, followed by reduction of the aldehyde group to an alcohol using sodium borohydride in methanol. The hydroxy group is then protected with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Analyse Chemischer Reaktionen
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 1-indolecarboxylate: This compound lacks the bromo and hydroxy substituents, making it less reactive in certain chemical transformations.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This derivative has an additional enyne side chain, which can be used in the synthesis of more complex natural products.
The unique combination of the bromo and hydroxy groups in tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate makes it a versatile intermediate in organic synthesis, offering a range of functionalization possibilities.
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBJRLZPPZLTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

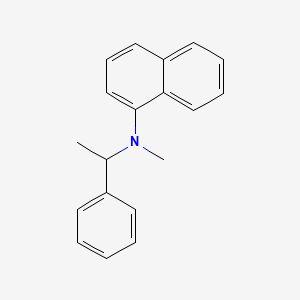
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)



